3-[(2,4-dichlorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one
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Overview
Description
3-(2,4-DICHLORO-BENZYLOXY)-4-METHYL-BENZO©CHROMEN-6-ONE is a synthetic organic compound that belongs to the class of benzochromenones. This compound is characterized by the presence of a benzyloxy group substituted with two chlorine atoms at the 2 and 4 positions, a methyl group at the 4 position, and a benzo©chromen-6-one core structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-DICHLORO-BENZYLOXY)-4-METHYL-BENZO©CHROMEN-6-ONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the benzochromenone core: This can be achieved through a cyclization reaction of appropriate starting materials under acidic or basic conditions.
Introduction of the benzyloxy group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and a suitable base.
Methylation: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-DICHLORO-BENZYLOXY)-4-METHYL-BENZO©CHROMEN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzochromenones.
Scientific Research Applications
3-(2,4-DICHLORO-BENZYLOXY)-4-METHYL-BENZO©CHROMEN-6-ONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2,4-DICHLORO-BENZYLOXY)-4-METHYL-BENZO©CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling.
Affecting gene expression: Altering the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-DICHLORO-BENZYLOXY)-BENZO©CHROMEN-6-ONE: Lacks the methyl group at the 4 position.
3-(2,4-DICHLORO-BENZYLOXY)-7,8,9,10-TETRAHYDRO-BENZO©CHROMEN-6-ONE: Contains additional hydrogen atoms in the benzochromenone core.
Uniqueness
3-(2,4-DICHLORO-BENZYLOXY)-4-METHYL-BENZO©CHROMEN-6-ONE is unique due to the presence of both the 2,4-dichlorobenzyloxy group and the 4-methyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H14Cl2O3 |
---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)methoxy]-4-methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C21H14Cl2O3/c1-12-19(25-11-13-6-7-14(22)10-18(13)23)9-8-16-15-4-2-3-5-17(15)21(24)26-20(12)16/h2-10H,11H2,1H3 |
InChI Key |
RLSFZIJMKPQSMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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